molecular formula C20H19NO2S B2374092 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide CAS No. 2034572-53-5

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B2374092
CAS No.: 2034572-53-5
M. Wt: 337.44
InChI Key: SIBZJBTWZAIONU-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a benzo[b]thiophene core, a cyclopropyl group, and a hydroxy-phenylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the benzo[b]thiophene core, which can be synthesized through various methods such as the Gewald reaction or the Paal-Knorr synthesis . The cyclopropyl and hydroxy-phenylethyl groups are then introduced through subsequent reactions, including cyclopropanation and Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzo[b]thiophene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: HNO3 (Nitric acid) for nitration, Br2 (Bromine) for bromination

Major Products Formed

    Oxidation: Formation of ketones

    Reduction: Formation of amines

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzo[b]thiophene core can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl and hydroxy-phenylethyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c22-19(18-12-14-6-4-5-9-17(14)24-18)21-13-20(23,16-10-11-16)15-7-2-1-3-8-15/h1-9,12,16,23H,10-11,13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBZJBTWZAIONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC3=CC=CC=C3S2)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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